molecular formula C21H21BrN2O4 B3976760 5-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B3976760
M. Wt: 445.3 g/mol
InChI Key: FEBYDEFNNKEBIZ-UHFFFAOYSA-N
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Description

5-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C21H21BrN2O4 and its molecular weight is 445.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.06847 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4/c1-28-17-11-7-15(8-12-17)19-13-18(14-5-9-16(22)10-6-14)23-24(19)20(25)3-2-4-21(26)27/h5-12,19H,2-4,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBYDEFNNKEBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

  • Common Reagents and Conditions:

    • Oxidation: : Using reagents like potassium permanganate or chromium trioxide.

    • Reduction: : Involving hydrogenation reactions with palladium on carbon.

    • Substitution: : With nucleophiles under basic conditions.

  • Major Products Formed: Oxidation could yield corresponding carboxylic acids, reduction might result in alcohols or amines, and substitution could introduce diverse functional groups enhancing the compound’s versatility.

Scientific Research Applications

  • Chemistry: This compound is used in advanced synthetic methodologies and can act as an intermediate for more complex molecules.

  • Biology: It shows promise as a probe in biochemical assays to study enzyme functions.

  • Medicine

  • Industry: Its robust chemical structure allows usage in material science, including polymers and coatings.

Mechanism of Action: The compound’s effects stem from its interaction with specific molecular targets, potentially inhibiting enzyme activities or binding to cellular receptors. The pyrazole ring and substituents play crucial roles in these interactions, modulating biological pathways and eliciting responses.

Comparison with Similar Compounds: Compared to analogs like 5-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid, the presence of the bromine atom significantly enhances the compound’s reactivity and biological activity. Similar compounds include 5-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid and 5-[3-(4-iodophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid, where variations in halogen atoms influence their overall properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
Reactant of Route 2
5-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

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